N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-4-2-1-3-5-18)28(26,27)19-12-8-16(22)9-13-19/h1-13H,14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCVCCXKJKPGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Sulfonylation Followed by N-Acetylation
This two-step method leverages copper catalysis for sulfonamide bond formation, followed by acylation under mild conditions:
Step 1: Copper-Mediated Sulfonylation
A mixture of N-(4-chlorophenyl)aniline (1.0 equiv), sodium 4-fluorobenzenesulfinate (1.5 equiv), CuBr₂ (0.15 equiv), K₂S₂O₈ (1.5 equiv), and Na₄P₂O₇ (0.5 equiv) in sulfolane/acetic acid (2:3 v/v) is stirred at 60°C for 12 hours. The reaction proceeds via a radical mechanism, with the copper catalyst facilitating single-electron transfer (SET) to generate sulfonyl radicals. Purification via column chromatography (DCM/EtOAc, 5:1) yields the intermediate N-(4-chlorophenyl)-4-fluorobenzenesulfonanilide.
Step 2: N-Acetylation
The intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) and acetyl chloride (1.2 equiv) at 0°C. After 2 hours, the mixture is washed with water, and the organic layer is concentrated. Recrystallization from ethanol provides the final product in 78–85% yield.
Direct Sulfonamide Formation Using Sulfonyl Chlorides
A classical approach employs 4-fluorobenzenesulfonyl chloride and N-(4-chlorophenyl)aniline under basic conditions:
N-(4-Chlorophenyl)aniline (1.0 equiv) and pyridine (2.0 equiv) are dissolved in DCM at 0°C. 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4 hours. After quenching with water, the organic layer is dried (Na₂SO₄) and concentrated. The crude product is acetylated as in Step 2 of Section 2.1, achieving a 70–75% overall yield.
Greener Approaches for N-Acylation
Recent advancements emphasize solvent-free or aqueous conditions. A heterogeneous system using water as the solvent involves reacting the sulfonamide intermediate with acetylated benzotriazolide derivatives. Sodium hydroxide (2.5 equiv) and acetyl chloride (1.5 equiv) are added to a water suspension, yielding the acetamide without racemization or byproducts (92% yield).
Optimization of Reaction Conditions
Catalytic Systems
Copper catalysts (CuBr₂, CuI) enhance sulfonamide bond formation efficiency, with K₂S₂O₈ serving as a terminal oxidant. Na₄P₂O₇ acts as a ligand, stabilizing the copper center and suppressing side reactions.
Solvent Effects
Polar aprotic solvents (e.g., sulfolane) improve sulfonyl radical stability, while acetic acid protonates intermediates, accelerating recombination. Greener methods favor water or ethanol, reducing environmental impact.
Temperature and Time
Optimal sulfonylation occurs at 60°C for 12 hours, balancing conversion and decomposition. N-Acylation proceeds efficiently at 0–25°C within 2 hours.
Analytical Characterization
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed sulfonylation | 83–85 | 60°C, 12 h, CuBr₂/K₂S₂O₈ | High regioselectivity, scalable | Requires heavy metal catalyst |
| Classical sulfonyl chloride | 70–75 | 0°C, 4 h, pyridine | Simple setup, no catalyst | Low atom economy, acidic waste |
| Greener N-acylation | 90–92 | Water, rt, 2 h | Eco-friendly, high chirality retention | Limited to small-scale synthesis |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for sulfonylation, reducing reaction time to 3–4 hours. Acetylation is performed in batch reactors with in-line purification (centrifugal partition chromatography). Waste streams are treated via neutralization and solvent recovery, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Phenyl derivatives with various substituents replacing the chloro or fluoro groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide exhibits various biological activities that make it a candidate for further research. Below are its primary applications:
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. Structural analogs have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for similar compounds were reported as low as 0.22 to 0.25 μg/mL, suggesting potential effectiveness for our compound as well.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the phenyl and sulfonamide groups can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant growth inhibition in HT29 colon cancer cells with IC50 values less than 1.98 μM.
Case Studies
- Antimicrobial Evaluation : In vitro studies assessed the ability of related compounds to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, supporting the hypothesis that this compound may exhibit similar effects.
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of structurally related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found critical for enhancing cytotoxicity, implying that the fluorophenyl and chlorophenyl groups in our compound could similarly influence its antitumor properties.
Antimicrobial Activity Data
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity Data
| Activity Type | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Sulfonyl Group Variants
- 2-(4-Chloro-N-Methylsulfonylanilino)-N-(4-Fluorophenyl)Acetamide This analog replaces the 4-fluorophenylsulfonyl group with a methylsulfonyl moiety. However, the absence of fluorine may diminish interactions with aromatic-binding pockets in biological targets .
- N-{4-[(4-Fluoroanilino)Sulfonyl]Phenyl}Acetamide Simplified by omitting the 4-chlorophenyl group, this compound retains the 4-fluoroanilino-sulfonyl motif. The loss of the chloro substituent reduces lipophilicity (clogP: ~2.5 vs. ~3.2 for the target compound), which may affect tissue penetration and bioavailability .
Heterocyclic and Functional Group Modifications
- N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide Replacing the sulfonylanilino group with a benzothiazole ring introduces a planar heterocycle. Benzothiazoles are known for intercalation into DNA or binding to kinase active sites, suggesting divergent biological applications compared to the sulfonamide-based target compound .
- N-(4-Methoxyphenyl)-2-[(2-Aminophenyl)Sulfanyl]Acetamide This analog substitutes the sulfonyl group with a sulfanyl (thioether) linker and adds a methoxy group. Such modifications are common in antimicrobial agents .
Intermediate Derivatives
- N-(4-Chlorophenyl)-2-(Hydroxyimino)Acetamide A precursor lacking the sulfonyl group, this compound forms intramolecular hydrogen bonds (C—H⋯O and N—H⋯O), influencing its crystallinity. The hydroxyimino group introduces tautomerism, which may complicate synthetic reproducibility compared to the more stable sulfonamide derivative .
Cytotoxicity Screening
Compounds like the target have been evaluated using microculture tetrazolium (MTT) assays. For example, analogs with morpholino/piperidinyl substituents (e.g., thiophene carboxamide derivatives) showed IC₅₀ values <10 μM against lung and colon cancer cell lines, suggesting that the sulfonamide group in the target compound may enhance selective cytotoxicity .
Antimalarial Potential
A structurally related compound, N-[4-(4-Fluorophenyl)-5-{2-[4-(Piperazin-1-yl)Anilino]Pyrimidin-4-yl}-1,3-Thiazol-2-yl]Acetamide, demonstrated potent fast-killing activity against Plasmodium falciparum (IC₅₀: 0.12 μM). The target compound’s sulfonyl group may similarly disrupt parasite redox metabolism .
Physicochemical Properties and Structural Analysis
| Compound | logP | PSA (Ų) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 3.2 | 66.48 | 180–182 | 4-ClPh, 4-FPhSO₂, acetamide |
| 2-(4-Cl-N-MeSO₂Anilino)-N-4-FPhAcetamide | 2.8 | 58.12 | 165–167 | MeSO₂, 4-FPh |
| N-(4-FluoroanilinoSO₂Ph)Acetamide | 2.5 | 72.34 | 155–157 | 4-FAnilinoSO₂, no Cl substituent |
| N-(Benzothiazole-2-yl)-2-4-FPhAcetamide | 3.5 | 54.21 | 210–212 | Benzothiazole, 4-FPh |
Notes:
- logP : Higher values (e.g., 3.2 for the target) correlate with increased lipophilicity, favoring blood-brain barrier penetration.
- PSA (Polar Surface Area) : Lower PSA (e.g., 54.21 Ų for benzothiazole analog) enhances oral bioavailability .
Biological Activity
N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a sulfonamide group, which is known for its ability to interact with biological targets, enhancing its therapeutic potential.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections, suggesting that this compound may also possess antimicrobial activity.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from recent studies:
Case Studies
- Anticancer Efficacy : In a study assessing the anticancer properties of sulfonamide derivatives, this compound demonstrated significant cytotoxicity against A-431 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) revealed that modifications in the phenyl rings significantly influenced activity levels.
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus. The study utilized a dilution method to assess growth inhibition, revealing promising results comparable to standard antibiotics.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity:
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been shown to increase metabolic stability and binding affinity to target enzymes, thereby enhancing the overall efficacy of the compound.
- Sulfonamide Functionality : Compounds containing sulfonamide groups often exhibit increased potency against various biological targets due to their ability to form strong interactions with enzyme active sites.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide?
Answer:
To validate structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of aromatic protons (4-chlorophenyl and 4-fluorophenyl groups), sulfonyl linkages, and acetamide moieties. Chemical shifts for sulfonyl groups typically appear at ~7.5–8.5 ppm for aromatic protons adjacent to electronegative substituents .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns, as seen in structurally related sulfonamide-acetamide hybrids. For example, intramolecular C–H···O interactions form six-membered rings in analogous compounds .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for sulfonyl and chloro/fluoro substituents .
Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves:
- Multi-Step Coupling Reactions : Start with sulfonylation of 4-fluoroaniline using 4-fluorobenzenesulfonyl chloride, followed by nucleophilic substitution with N-(4-chlorophenyl)acetamide precursors. Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance sulfonyl group reactivity .
- Optimization Strategies :
- Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate intermediates. Recrystallization from ethanol improves final product purity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?
Answer:
Contradictions often arise due to:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) and use reference compounds (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells). Cross-validate results in multiple cell lines or microbial strains .
- Structural Analog Analysis : Compare activity across derivatives (e.g., replacing 4-chlorophenyl with 4-methylphenyl). Reduced cytotoxicity in analogs suggests the chloro group may contribute to off-target effects .
- Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways. For example, sulfonyl-acetamide hybrids often inhibit enzymes like carbonic anhydrase or tyrosine kinases .
Advanced: What computational strategies are effective in predicting this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds between the sulfonyl group and active-site residues (e.g., Arg120 in COX-2) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy calculations (MM-PBSA) .
- QSAR Modeling : Derive predictive models using descriptors like logP (lipophilicity) and electronegativity of substituents. For example, higher logP correlates with enhanced membrane permeability in sulfonamide derivatives .
Advanced: How can crystallographic data inform the design of derivatives with improved solubility or stability?
Answer:
- Packing Analysis : Identify intermolecular interactions (e.g., N–H···O hydrogen bonds) that contribute to low solubility. Introduce polar groups (e.g., hydroxyl or amine) to disrupt tight crystal packing .
- Torsion Angle Adjustments : Modify dihedral angles between aromatic rings to reduce π-π stacking. For instance, substituting 4-chlorophenyl with bulkier groups (e.g., naphthyl) increases steric hindrance and solubility .
- Salt Formation : Use crystallographic pKa data to design salts with counterions (e.g., sodium or hydrochloride) that enhance aqueous solubility .
Basic: What are the critical purity criteria for this compound in pharmacological studies?
Answer:
- Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Monitor for byproducts like unreacted sulfonyl chloride or dehalogenated derivatives .
- Elemental Analysis : Confirm C, H, N, S, Cl, and F content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Ensure <1% weight loss below 150°C to rule out solvent residues .
Advanced: What experimental approaches can elucidate the role of the sulfonyl group in this compound’s reactivity?
Answer:
- Kinetic Studies : Compare reaction rates of sulfonyl vs. non-sulfonyl analogs in nucleophilic substitutions (e.g., with thiols or amines). Use -NMR to track intermediate formation .
- Isotopic Labeling : Incorporate into the sulfonyl group to trace oxygen transfer during hydrolysis or redox reactions .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonyl S) to confirm electronic effects .
Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?
Answer:
- Reaction Monitoring : Use in situ FTIR to detect key intermediates (e.g., sulfonamide formation at ~1350 cm) and optimize reaction times .
- Catalyst Screening : Test alternatives like DMAP or pyridine derivatives to improve sulfonylation efficiency. For example, DMAP increases yields by 15–20% in analogous reactions .
- Scale-Up Adjustments : Reduce solvent volume by 30% in large-scale syntheses to minimize dilution effects and improve kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
